molecular formula C8H7ClO2 B084982 2-Chloro-3-methylbenzoic acid CAS No. 15068-35-6

2-Chloro-3-methylbenzoic acid

Cat. No. B084982
CAS RN: 15068-35-6
M. Wt: 170.59 g/mol
InChI Key: LWOKLXMNGXXORN-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzoic acid is a compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a monoisotopic mass of 170.013458 Da . It is also known by other names such as 2-Chloro-3-Methyl-Benzoic Acid and 2-Chloro-m-toluic Acid .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylbenzoic acid can be represented by the InChI string: InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Chloro-3-methylbenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 288.7±20.0 °C at 760 mmHg, and a flash point of 128.4±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 37 Å2 .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 2-Chloro-3-methylbenzoic acid is used in the synthesis of various pharmaceutical compounds. For example, it is involved in the synthesis of Chloranthraniliprole, a widely used insecticide. This process includes several steps like esterification, reduction, chlorination, and aminolysis (Zheng Jian-hong, 2012).

  • Material Science and Chemistry : It has applications in material science, particularly in the synthesis and characterization of various compounds. For instance, 2-Chloro-3-methylbenzoic acid is used in the development of coordination polymers with different solvents, which have potential applications in material science and chemistry (V. Pedireddi & S. Varughese, 2004).

  • Environmental Science and Photocatalysis : In environmental science, it is used to study the photocatalytic degradation of organic compounds in water. This application is critical for understanding and developing methods for water purification and treatment of organic pollutants (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).

  • Analytical Chemistry : This compound plays a role in analytical chemistry, particularly in the development of model correlations for solute transfer into various solvents. These studies are important for understanding the solubility and distribution of chemicals in different media (Kelly Liu et al., 2020).

  • Microbiology and Biodegradation : 2-Chloro-3-methylbenzoic acid is used in microbiology research, particularly in studying the biodegradation of compounds by specific microorganisms. This research contributes to our understanding of microbial metabolism and potential applications in bioremediation (F. K. Higson & D. Focht, 1992).

Safety And Hazards

When handling 2-Chloro-3-methylbenzoic acid, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes . Avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOKLXMNGXXORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164588
Record name 2-Chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylbenzoic acid

CAS RN

15068-35-6
Record name 2-Chloro-3-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015068356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium nitrite (14.0 g; 0.2 mol) was added to a solution of 2-amino-3-methylbenzoic acid (30.2 g; 0.2 mol) in a mixture of water (200 mL) and NaOH/aq (30%; 24 mL). The solution was cooled to 0° C. and was added dropwise, with stirring, to a mixture of HCl (conc.; 87.6 mL) and ice (100 g). After stirring for a few minutes, the resultant solution was added to an ice cold mixture of HCl/aq (23%; 100 g), CuCl (20 g; 0.2 mol) and water (40 mL). The solution was stirred at room temperature for 30 minutes and at 100° C. for 30 minutes, cooled, and the resultant precipitate was isolated by filtration, was washed with water, and was dried overnight, yielding 27.4 g (80.3%) of a white crystalline material.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
87.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
catalyst
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
GM Hoop, JM Tedder - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… It is very striking that 2-chloro-3-methylbenzoic acid turns out to be a stronger acid than o-chlorobenzoic acid, and the explanation that the adjacent methyl group distorts the molecule in …
Number of citations: 0 pubs.rsc.org
G Sprengling, S Beatty, KB Adams - Journal of the American …, 1950 - ACS Publications
… 2-chloro-3methylbenzoic acid by conversion of the acid to the amide, Hofmann rearrangement of the amide to the amine, acetylation of the amine and identification of the acetylated …
Number of citations: 2 pubs.acs.org
GH Stempel Jr, B Sobel - Journal of the American Chemical …, 1950 - ACS Publications
… 2-chloro-3methylbenzoic acid by conversion of the acid to the amide, Hofmann rearrangement of the amide to the amine, acetylation of the amine and identification of the acetylated …
Number of citations: 3 pubs.acs.org
BR Baker, JP JOSEPH, RE SCHAUB… - The Journal of …, 1952 - ACS Publications
… The latter on deamination afforded the unknown 2-chloro-3methylbenzoic acid, mp 138-140. If this isatin had structureIVa, then the known 3-methyl-4-chlorobenzoic acid (Via), mp 209 (…
Number of citations: 11 pubs.acs.org
NL Smith - Journal of the American Chemical Society, 1950 - ACS Publications
… 2-chloro-3methylbenzoic acid by conversion of the acid to the amide, Hofmann rearrangement of the amide to the amine, acetylation of the amine and identification of the acetylated …
Number of citations: 7 pubs.acs.org
L Sandilands - 1980 - macsphere.mcmaster.ca
… As might have been expected, the mass spectra of 2-chloro-3-methylbenzoic acid and its methyl ester are the same as those of the corresr:·onding 2-chloro-5-methyl coopounds, at least …
Number of citations: 0 macsphere.mcmaster.ca
G Huang, X Lu, Y Qiu, L Bi, P Ye, M Yang… - Bioorganic & Medicinal …, 2022 - Elsevier
… Sulfurous acid dichloride was added to the toluene solution of compound 1 (2-chloro-3‑methylbenzoic acid) in a reaction vessel. The reaction mixture was stirred at 100 C for 2 hrs. The …
Number of citations: 4 www.sciencedirect.com
K Saito, T Xu, H Ishikita - The Journal of Physical Chemistry B, 2022 - ACS Publications
Identifying the pK a values of aspartic acid (Asp) and glutamic acid (Glu) in active sites is essential for understanding enzyme reaction mechanisms. In this study, we investigated the …
Number of citations: 7 pubs.acs.org
MJ Citra - Chemosphere, 1999 - Elsevier
… acid 2,6-dimethylbenzoic acid 2-chloro-4-methylbenzoic acid 2-iodo-4-methylbenzoic acid 2-fluorobenzoic acid 2-bromo-4-methylbenzoic acid 2-chloro-3-methylbenzoic acid 2-…
Number of citations: 133 www.sciencedirect.com
KM Meepagala, WE Briscoe, N Techen… - Pest management …, 2018 - Wiley Online Library
… N-(tert-butyl)-2-chloro-3-methylbenzamide (8): to an ice-cold solution of 2-chloro-3-methylbenzoic acid (3.0 g, 17.6 mmol) in anhydrous CH 2 Cl 2 (80 ml), in a 200 ml round bottom flask …
Number of citations: 25 onlinelibrary.wiley.com

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